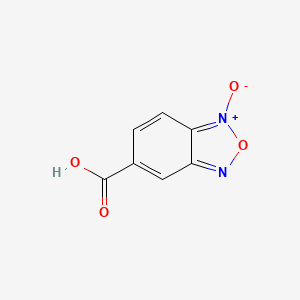

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

Description

The exact mass of the compound 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxido-2,1,3-benzoxadiazol-1-ium-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7(11)4-1-2-6-5(3-4)8-13-9(6)12/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCJZJVVZUOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](ON=C2C=C1C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319330 | |

| Record name | Benzofuroxan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-24-4 | |

| Record name | 5-Carboxybenzofuroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6086-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 343748 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6086-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuroxan-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation via the oxidative cyclization of 4-amino-3-nitrobenzoic acid. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering field-proven insights and a self-validating framework for the described protocols.

Introduction and Significance

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, also known as 5-carboxybenzofuroxan, belongs to the benzofuroxan class of heterocyclic N-oxides. These compounds have garnered considerable attention in pharmaceutical sciences due to their diverse biological activities. The N-oxide motif is a key feature, contributing to the unique electronic properties and reactivity of the scaffold.[1] Benzofuroxans are recognized as nitric oxide (NO) releasing agents, a property that underpins many of their pharmacological effects, including vasodilation and potential anticancer activities.[2][3]

The introduction of a carboxylic acid group at the 5-position of the benzofuroxan ring offers a valuable handle for further chemical modifications. This functional group allows for the conjugation of the benzofuroxan core to other molecules of interest, such as targeting ligands or pharmacophores, to create novel hybrid drugs.[4] The carboxylic acid moiety can also influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.[5] The study of carboxylated benzofuroxans is therefore a promising avenue for the development of new therapeutic agents.[6][7]

This guide provides a detailed, reliable method for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and a thorough description of its characterization, enabling researchers to confidently produce and validate this important chemical entity for their discovery programs.

Synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

The synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate is efficiently achieved through the oxidative cyclization of a readily available starting material, 4-amino-3-nitrobenzoic acid. This method is advantageous due to its operational simplicity and the use of cost-effective reagents.

Reaction Principle

The core of the synthesis is the intramolecular cyclization of an ortho-nitroaniline derivative. The reaction is initiated by the in-situ formation of a more reactive species from the aniline, which then undergoes a nucleophilic attack on the nitro group, leading to the formation of the benzofuroxan ring system. Sodium hypochlorite in a basic medium is a commonly used and effective oxidizing agent for this transformation.[8]

Experimental Protocol

Starting Material: 4-Amino-3-nitrobenzoic acid (CAS 1588-83-6)[9]

Reagents and Solvents:

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, typically 5-6% available chlorine)

-

Hydrochloric acid (HCl) (concentrated and dilute solutions)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with gentle stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

-

Oxidative Cyclization: While maintaining the temperature between 0-5 °C, slowly add a commercial sodium hypochlorite solution (approximately 5-6 molar equivalents of NaOCl) dropwise to the stirred solution of the starting material. The addition should be controlled to prevent a significant rise in temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, acidifying them, and spotting on a silica gel plate.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid while keeping the mixture cool in an ice bath. This will precipitate the product.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Characterization

Physical Properties

| Property | Expected Value |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| Melting Point | Expected to be >200 °C (with decomposition) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the furoxan ring and the carboxylic acid group. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its observation can be dependent on the solvent and concentration.[10]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (around 165-170 ppm).[11] The aromatic carbons will appear in the typical range for substituted benzenes, and the carbons of the furoxan ring will have characteristic chemical shifts.

Predicted NMR Data (in DMSO-d₆):

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| COOH | 10.0 - 13.0 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| Aromatic C | 110 - 150 |

| Furoxan C | 110 - 155 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. For 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, the expected molecular ion peak [M]⁺ or [M+H]⁺ would confirm the molecular formula.

| Mass Spectrometry (ESI) | Predicted m/z |

| [M-H]⁻ | 179.01 |

| [M+H]⁺ | 181.02 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic acid) | 1680 - 1710 |

| Aromatic C=C | 1450 - 1600 |

| N-O (Furoxan) | 1300 - 1400 and 1500 - 1600 |

Characterization Workflow Diagram

Applications in Drug Development

The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Anticancer Activity: Many benzofuroxan derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[12][13] This is often attributed to their ability to release nitric oxide, which can induce apoptosis in cancer cells.

-

Antimicrobial and Antifungal Activity: The benzofuroxan core is present in a number of compounds with potent activity against bacteria and fungi.[6]

-

Cardiovascular Effects: As nitric oxide donors, benzofuroxans can induce vasodilation and are being investigated for the treatment of cardiovascular diseases.[2]

The presence of the carboxylic acid group in 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate makes it a particularly attractive building block for the synthesis of novel, targeted therapeutics. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the attachment of the benzofuroxan moiety to biomolecules or other drug fragments to create dual-action agents or targeted drug delivery systems.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate from 4-amino-3-nitrobenzoic acid. The described method is efficient and utilizes readily available reagents. A comprehensive characterization workflow has also been outlined to ensure the identity and purity of the synthesized compound. The versatile reactivity of the carboxylic acid group, combined with the inherent biological activities of the benzofuroxan core, makes this compound a valuable tool for researchers and scientists in the field of drug discovery and development.

References

-

The Study of the Biological Activity of Amino-Substituted Benzofuroxans. Bentham Science. Available from: [Link]

-

Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available from: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. Available from: [Link]

-

Benzofuroxans: their synthesis, properties, and biological activity. Request PDF. Available from: [Link]

-

Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Available from: [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0305773). NP-MRD. Available from: [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available from: [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. Available from: [Link]

-

2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific. Available from: [Link]

-

5-Benzoyl-[2][6][14]-benzoxadiazole N-oxide - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Amerigo Scientific. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available from: [Link]

-

Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. PubMed. Available from: [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. Available from: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available from: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. Available from: [Link]

-

Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Request PDF. Available from: [Link]

-

View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology. Available from: [Link]

-

Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry. Available from: [Link]

-

Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. PMC. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

-

2,1,3-Benzoxadiazole-5-carboxylic acid | CAS 19155-88-5. Iodo Chemical. Available from: [Link]

-

MySkinRecipes. World Best Cosmetics/Food/Research Ingredient Portal. Available from: [Link]

-

Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. NIH. Available from: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. ResearchGate. Available from: [Link]

Sources

- 1. Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

A Technical Guide to the Physicochemical Properties of 5-Carboxy-2,1,3-benzoxadiazole N-oxide

Introduction

5-Carboxy-2,1,3-benzoxadiazole N-oxide, also known as 5-carboxybenzofuroxan, belongs to the furoxan class of heterocyclic compounds. This guide provides a detailed exploration of its core physicochemical properties, which are of significant interest to researchers in drug development and chemical biology. The benzofuroxan scaffold is particularly notable for its role as a nitric oxide (NO) donor, a critical signaling molecule in various physiological processes. The inclusion of a carboxylic acid moiety at the 5-position offers a versatile chemical handle for conjugation, enabling the development of targeted therapeutics and specialized molecular probes. This document will delve into the structural characteristics, spectroscopic profile, acidity, reactivity, and stability of this compound, providing both foundational data and the causal reasoning behind its behavior.

Part 1: Molecular Structure and Identity

The foundational step in understanding any compound is to establish its precise molecular identity. The systematic name, 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, describes a zwitterionic N-oxide structure. For clarity and common usage within the scientific community, the synonym 5-carboxybenzofuroxan will be used throughout this guide.

Key Molecular Identifiers

| Property | Value |

| Molecular Formula | C₇H₄N₂O₄ |

| Molecular Weight | 180.12 g/mol |

| Common Name | 5-Carboxybenzofuroxan |

| Systematic Name | 5-Carboxy-2,1,3-benzoxadiazole N-oxide |

| Parent Compound | Benzofuroxan |

Structural Elucidation

The molecule consists of a bicyclic benzofuroxan core with a carboxylic acid group (-COOH) attached to the 5-position of the benzene ring. The furoxan ring (1,2,5-oxadiazole 2-oxide) is the key functional group responsible for its characteristic chemical reactivity, particularly its ability to release nitric oxide.

Caption: Molecular structure of 5-Carboxybenzofuroxan.

Part 2: Core Physicochemical Properties

The utility of 5-carboxybenzofuroxan in research and development is dictated by its fundamental physicochemical properties. These characteristics influence its behavior in biological systems, including solubility, membrane permeability, and interaction with molecular targets.

Table 1: Summary of Physicochemical Properties

| Parameter | Value/Description | Significance in Drug Development |

| pKa | ~3.5 - 4.5 (Estimated for -COOH) | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell permeability. |

| Solubility | Moderately soluble in aqueous buffers at pH > 5; Soluble in polar organic solvents (DMSO, DMF). | Affects formulation, bioavailability, and experimental assay design. The carboxylate form enhances aqueous solubility. |

| Spectroscopy (UV-Vis) | λ_max ~340-420 nm | Provides a method for quantification and detection. The absorption is influenced by the electronic push-pull nature of the molecule.[1] |

| Fluorescence | Expected to be weakly fluorescent or non-fluorescent. | The parent 2,1,3-benzoxadiazole is a known fluorophore, but the N-oxide (furoxan) structure often quenches fluorescence.[2] |

| Reactivity | Acts as a nitric oxide (NO) donor, especially in the presence of thiols. | This is its primary mechanism of action for therapeutic applications like vasodilation and anti-cancer activity.[3][4][5][6] |

Acidity and Ionization (pKa)

At physiological pH (~7.4), which is significantly above the estimated pKa, the carboxylic acid will exist almost exclusively in its deprotonated, anionic (carboxylate) form. This has profound implications:

-

Increased Aqueous Solubility: The charged carboxylate group enhances interactions with water, improving solubility compared to the neutral form.

-

Reduced Membrane Permeability: The negative charge generally hinders passive diffusion across lipophilic cell membranes.

Caption: pH-dependent ionization of the carboxylic acid group.

Part 3: Chemical Reactivity and Biological Function

Nitric Oxide (NO) Donation

The defining characteristic of the benzofuroxan scaffold is its ability to function as a nitric oxide (NO) donor.[3][4][6] Furoxans are thermally stable heterocyclic N-oxides that can release NO, often through a reaction initiated by thiols, such as the endogenous antioxidant glutathione (GSH).[5][6]

This reactivity is central to the pharmacological effects of benzofuroxan derivatives, which include:

-

Vasodilation: NO is a potent vasodilator, and NO-donating drugs are used to treat cardiovascular conditions.[8]

-

Antitumor Activity: NO can induce apoptosis and ferroptosis in cancer cells, making NO donors promising candidates for anticancer therapies.[3][4]

-

Antimicrobial Effects: High concentrations of NO can be cytotoxic to bacteria and disrupt biofilms.[5]

The mechanism of thiol-induced NO release is complex but is believed to involve the nucleophilic attack of the thiolate anion on the furoxan ring, leading to ring-opening and subsequent fragmentation to release NO.

Caption: Thiol-mediated nitric oxide release pathway.

Part 4: Experimental Protocols

To empower researchers, this section provides validated, step-by-step methodologies for characterizing 5-carboxybenzofuroxan.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-carboxybenzofuroxan in dimethyl sulfoxide (DMSO).

-

Preparation of Working Solutions: Create a series of dilutions from the stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) to final concentrations ranging from 1 µM to 100 µM.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Blank the instrument with the same buffer used for the dilutions.

-

Measurement: Scan the absorbance of each working solution from 250 nm to 600 nm.

-

Data Analysis:

-

Identify the λ_max from the spectral plot.

-

Plot absorbance at λ_max versus concentration.

-

Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law (A = εcl).

-

Protocol 2: Spectrophotometric pKa Determination

Objective: To experimentally determine the pKa of the carboxylic acid group.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., universal buffer or individual citrate/phosphate/borate buffers).

-

Sample Preparation: Add a fixed concentration of 5-carboxybenzofuroxan (e.g., 50 µM) to each buffer.

-

Measurement: Measure the full UV-Vis absorption spectrum for each sample. The absorbance will change with pH as the molecule transitions from its protonated to deprotonated state.

-

Data Analysis:

-

Select a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pH at the inflection point of the curve is the pKa.

-

Protocol 3: Nitric Oxide Release Assay (Griess Assay)

Objective: To quantify the release of nitric oxide in the presence of a thiol.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of 5-carboxybenzofuroxan (e.g., 100 µM) in degassed phosphate buffer (pH 7.4).

-

Prepare a solution of L-cysteine or glutathione (e.g., 1 mM) in the same buffer.

-

Prepare the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

-

Reaction:

-

Mix the 5-carboxybenzofuroxan solution with the thiol solution.

-

Incubate the mixture at 37°C for a defined period (e.g., 30, 60, 120 minutes).

-

-

Detection:

-

At each time point, take an aliquot of the reaction mixture.

-

Add the Griess reagent to the aliquot and the nitrite standards.

-

Allow color to develop for 15-30 minutes in the dark.

-

-

Measurement and Analysis:

-

Measure the absorbance at ~540 nm using a plate reader or spectrophotometer.

-

Quantify the amount of nitrite (a stable oxidation product of NO) in the samples by comparing their absorbance to the standard curve. This provides a measure of the NO released.

-

References

-

Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973–981. [6]

-

Bua, S., et al. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. Journal of Medicinal Chemistry. [3][4]

-

PubMed. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. PubMed. [3][4]

-

MDPI. (n.d.). Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI. [5]

-

PubMed. (n.d.). NO Donor and Biological Properties of Different Benzofuroxans. PubMed. [8]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [7]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubChem. [2]

-

National Center for Biotechnology Information. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. PubChem. [1]

Sources

- 1. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Quantum Yield of 7-Nitro-2,1,3-benzoxadiazole (NBD) Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The NBD Scaffold and the Imperative of Quantum Yield

This guide provides a deep dive into the theoretical underpinnings of NBD's fluorescence, presents a data-driven overview of its quantum yield, and offers a validated, step-by-step protocol for its accurate measurement in the laboratory.

Part 1: The NBD Fluorophore: Core Principles of Fluorescence

The Molecular Engine: Intramolecular Charge Transfer (ICT)

The photophysical behavior of the NBD core is dominated by its "push-pull" electronic structure.[1] The nitro group at position 7 is a powerful electron-withdrawing group (the "pull"), while a substituent at position 4—typically an amine, hydroxyl, or thiol group—acts as an electron-donating group (the "push").

Upon absorption of a photon, the molecule is promoted to an excited state. In this state, a significant shift in electron density occurs from the donor group to the acceptor group, creating an excited state with a large dipole moment. This phenomenon is known as Intramolecular Charge Transfer (ICT). The efficiency of this ICT process and the subsequent de-excitation pathways are exquisitely sensitive to the molecule's local environment, which is the key to NBD's utility as a sensor.

Defining Quantum Yield: The Competition Between Light and Heat

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

An ideal fluorophore would have a Φf of 1.0 (or 100%), meaning every absorbed photon results in an emitted fluorescent photon. In reality, the excited state can relax back to the ground state via several non-radiative pathways that compete with fluorescence, dissipating energy as heat. These include:

-

Internal Conversion (IC): Non-radiative transition between electronic states of the same spin multiplicity.

-

Intersystem Crossing (ISC): A transition to a triplet state, which can lead to phosphorescence or non-radiative decay.

-

Solvent Interactions & Molecular Motion: Interactions with polar solvent molecules can stabilize non-emissive charge-transfer states, while molecular vibrations and rotations can dissipate energy as heat.[6]

The relationship between the rates of these processes (k) governs the quantum yield:

Φf = k_f / (k_f + k_nr)

where k_f is the rate of fluorescence and k_nr is the sum of the rates of all non-radiative decay pathways.

Caption: Workflow for relative quantum yield determination.

Conclusion

The quantum yield of a 7-nitro-2,1,3-benzoxadiazole derivative is not a fixed constant but a dynamic property highly dependent on its molecular structure and, most critically, its immediate environment. This sensitivity, rooted in the fluorophore's intramolecular charge transfer nature, is both a challenge and an opportunity. By understanding the principles that govern its fluorescence and by employing rigorous, validated measurement protocols, researchers can harness the full potential of NBD probes. Accurate determination of the quantum yield is the first step toward designing more sensitive assays, generating more reliable data, and ultimately accelerating discovery in chemical biology and drug development.

References

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS Repositorium. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Application Note. [Link]

-

Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

Gaddis, N. D., et al. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. PubMed. [Link]

-

Liu, Y., et al. (1998). Photophysical and Dynamic NMR Studies on 4-Amino-7-nitrobenz-2-oxa-1,3-diazole Derivatives: Elucidation of the Nonradiative Deactivation Pathway. Semantic Scholar. [Link]

-

da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Akbayeva, D. N., et al. (2022). Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI. [Link]

-

Chen, Y., et al. (2019). The NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Supporting Information. Royal Society of Chemistry. [Link]

-

Santa, T., et al. (2002). Design and synthesis of a hydrophilic fluorescent derivatization reagent for carboxylic acids, 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), and its application to capillary electrophoresis with laser-induced fluorescence detection. PubMed. [Link]

-

Lim, C. S., et al. (2023). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Omega. [Link]

-

Stasyuk, A. J., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science. [Link]

-

Stasyuk, A. J., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. [Link]

-

da Silva, G. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

Alam, P., et al. (2023). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC. [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

-

Romanov, N., et al. (2018). Synthesis, spectral properties and evaluation of carboxy-functionalized 3-thiazolylcoumarins as blue-emitting fluorescent labeling reagents. ResearchGate. [Link]

-

Gzyl-Malcher, B., et al. (2018). Calculated electronic absorption spectra of the NBD derivative in the gas phase and in solution. ResearchGate. [Link]

-

Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid. Amerigo Scientific. [Link]

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Benzoxadiazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxadiazole scaffold, a seemingly simple bicyclic heteroaromatic system, has carved a remarkable niche in the landscape of modern science. From its serendipitous discovery over a century ago to its current status as a privileged structural motif in medicinal chemistry and materials science, the journey of benzoxadiazole is a testament to the enduring power of fundamental chemical research. This technical guide provides a comprehensive exploration of the discovery and history of benzoxadiazole compounds, tracing the evolution of their synthesis and the blossoming of their applications. We will delve into the foundational chemistries that brought this scaffold to light, chart the progression of synthetic methodologies from classical to contemporary, and illuminate the key discoveries that have established benzoxadiazoles as indispensable tools for researchers. This guide is designed to serve as a valuable resource for scientists and professionals, offering not only a historical perspective but also a deep understanding of the fundamental principles that continue to drive innovation in this exciting field.

The Dawn of a New Heterocycle: The Pioneering Work of Green and Rowe

The story of benzoxadiazole begins not with the parent heterocycle itself, but with its N-oxide derivative, benzofurazan oxide. In 1912, the British chemists Arthur G. Green and Frederic H. Rowe, while investigating the chemistry of ortho-nitro-substituted anilines, reported the first synthesis of this intriguing compound. Their seminal work, published in the Journal of the Chemical Society, Transactions, detailed the treatment of o-nitroaniline with sodium hypochlorite, a reaction that yielded a stable, crystalline product they named "benzofurazan oxide".[1] This discovery marked the formal entry of the benzoxadiazole ring system into the annals of chemistry.

The Foundational Synthesis: Hypochlorite Oxidation of o-Nitroaniline

The original method developed by Green and Rowe remains a classic and instructive example of benzoxadiazole synthesis. The reaction proceeds via an intramolecular cyclization of the o-nitroaniline, driven by the oxidizing power of sodium hypochlorite. The causality behind this experimental choice lies in the ability of hypochlorite to facilitate the removal of hydrogen atoms and promote the formation of the N-O bond, leading to the stable heterocyclic ring.

Experimental Protocol: Classical Synthesis of Benzofurazan Oxide (Adapted from Green and Rowe, 1912) [1]

Objective: To synthesize benzofurazan oxide from o-nitroaniline.

Materials:

-

o-Nitroaniline

-

Sodium hydroxide

-

Chlorine gas (or commercial sodium hypochlorite solution)

-

Ethanol

-

Water

-

Ice

Procedure:

-

Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared by passing chlorine gas through a cold solution of sodium hydroxide until the desired concentration is reached. Alternatively, a commercial bleach solution can be used. The key is to have a fresh, potent oxidizing agent.

-

Reaction Setup: A suspension of o-nitroaniline in water is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Addition of Hypochlorite: The chilled sodium hypochlorite solution is added dropwise to the stirred suspension of o-nitroaniline. The temperature is carefully maintained below 5 °C to control the exothermic reaction and prevent unwanted side products. The rationale for the low temperature is to enhance the selectivity of the cyclization reaction.

-

Reaction Progression: The reaction mixture is stirred for several hours until the starting material is consumed (monitoring by thin-layer chromatography is a modern adaptation). The formation of a yellow precipitate indicates the product.

-

Isolation and Purification: The crude benzofurazan oxide is collected by filtration, washed with cold water to remove inorganic salts, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.

Self-Validation: The success of this protocol is validated by the isolation of a crystalline solid with a melting point and spectral characteristics consistent with benzofurazan oxide. The yield and purity can be assessed by standard analytical techniques.

Caption: Deoxygenation of benzofurazan oxide.

The Rise of Modern Catalytic Methods

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on the development of catalytic methods. The synthesis of benzoxadiazoles has greatly benefited from this revolution, with a plethora of new, more efficient, and environmentally benign procedures being reported. These modern approaches often involve transition-metal catalysis and offer significant advantages in terms of scope, efficiency, and sustainability.

A notable modern approach involves the reductive cyclization of 2-nitroanilines, which can be achieved using various catalytic systems. These methods bypass the need for strong oxidizing agents and often proceed under milder reaction conditions.

| Method | Catalyst/Reagent | Key Advantages |

| Classical Hypochlorite Oxidation | Sodium Hypochlorite | Historical significance, readily available reagents |

| Deoxygenation | Triphenylphosphine | High yield, clean reaction |

| Catalytic Reductive Cyclization | Various (e.g., Pd, Ru, Fe catalysts) | Milder conditions, broader substrate scope |

| Modern Oxidative Cyclizations | Various catalysts and oxidants | High efficiency, novel pathways |

A Scaffold of Immense Potential: The Emergence of Benzoxadiazoles in Science

For many years after their discovery, benzoxadiazoles remained largely a curiosity for academic chemists. However, the unique electronic properties of this heterocycle, characterized by its electron-deficient nature, eventually captured the attention of researchers in diverse fields. This led to an explosion of interest in benzoxadiazole derivatives and their applications in medicinal chemistry and materials science.

The Birth of a Fluorophore: The NBD-Group

A pivotal moment in the history of benzoxadiazole was the discovery of the remarkable fluorescent properties of certain derivatives. The introduction of a nitro group at the 7-position and a donor group (often an amine) at the 4-position of the benzoxadiazole ring gives rise to the 4-amino-7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold. [2]This "push-pull" electronic structure results in a molecule with a significant intramolecular charge transfer (ICT) character upon photoexcitation, leading to intense fluorescence in the visible region of the spectrum.

The fluorescence of NBD derivatives is highly sensitive to the polarity of their local environment, a phenomenon known as solvatochromism. [2]In nonpolar environments, they exhibit strong fluorescence, while in polar, aqueous environments, their fluorescence is often quenched. This environment-sensitive fluorescence has made the NBD group an invaluable tool for biophysical studies.

Structure-Fluorescence Relationship in NBD Derivatives:

The photophysical properties of NBD derivatives can be finely tuned by modifying their chemical structure. Key structure-activity relationships (SAR) have been established:

-

The Nature of the Donor Group: The electron-donating strength of the substituent at the 4-position significantly influences the emission wavelength and quantum yield. Stronger donors generally lead to red-shifted emission.

-

The Linker: The nature of the linker connecting the NBD moiety to a biomolecule can affect its localization and, consequently, its fluorescence properties.

-

Substitution on the Benzene Ring: Additional substituents on the aromatic ring can modulate the electronic properties and steric environment of the fluorophore, providing another avenue for tuning its photophysical characteristics.

The development of 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) as a fluorescent labeling reagent has been particularly impactful. This compound readily reacts with primary and secondary amines and thiols to form stable, highly fluorescent NBD adducts, enabling the visualization and quantification of a wide range of biomolecules.

Benzoxadiazoles in Drug Discovery: A Privileged Scaffold

The unique electronic and structural features of the benzoxadiazole core have made it a "privileged scaffold" in medicinal chemistry. Its ability to participate in various non-covalent interactions, its metabolic stability, and its synthetic accessibility have contributed to its incorporation into a wide array of therapeutic agents. While early examples of benzoxadiazole-containing drugs are not as prominent as some other heterocyclic systems, the 20th and 21st centuries have seen a surge in the development of bioactive benzoxadiazole derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Illuminating the Future: Benzoxadiazoles in Materials Science

The strong electron-accepting nature of the benzoxadiazole unit has made it a valuable building block for the construction of novel organic materials with interesting electronic and photophysical properties. [3][4][5][6]Benzoxadiazole-containing polymers and small molecules have been investigated for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. [3][4][5][6]The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification of the benzoxadiazole core is a key advantage in the design of these advanced materials. [7]

Conclusion and Future Perspectives

From its humble beginnings in the laboratory of Green and Rowe, the benzoxadiazole ring system has blossomed into a cornerstone of modern chemical science. The journey from a synthetic curiosity to a privileged scaffold in drug discovery and a key component in advanced materials is a compelling narrative of scientific progress. The continuous evolution of synthetic methodologies has made these compounds more accessible than ever before, paving the way for further exploration of their potential. As our understanding of the intricate relationship between molecular structure and function deepens, we can anticipate that benzoxadiazole and its derivatives will continue to play a vital role in addressing some of the most pressing challenges in medicine and technology. The future of benzoxadiazole chemistry is undoubtedly bright, with new discoveries and applications waiting to be unveiled.

References

- Green, A. G., & Rowe, F. H. (1912). CLXXVI.—The constitution of benzofurazan oxide. J. Chem. Soc., Trans., 101, 2452–2459.

- Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de C. Braga, H., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8.

- Chattopadhyay, A. (2014). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 19(7), 9318-9337.

- Mehta, P. K., Ryu, K., Kim, C. K., & Lee, K.-H. (2022). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry, 46(11), 5171-5180.

- Fluorescent labeling of the root cap cells with the bioactive NBD-S chemical probe based on the cellulose biosynthesis inhibition herbicides - PMC. (n.d.).

- Advancing Organic Semiconductors: The Role of Benzoxadiazole Deriv

- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic

- Molecular structure–intrinsic photostability relationships for thiophene-benzothiadiazole alternating type conjug

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. (n.d.).

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - ResearchG

- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.).

- Benzoxadiazole Derivatives: Key Intermediates for Advanced Optoelectronic M

- (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. (n.d.).

- (PDF) Conjugated Polymers with Benzothiadiazole, Benzoxadiazole, and Benzotriazole Moieties as Promising Semiconductor Materials for Organic Solar Cells. (n.d.).

- Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing). (n.d.).

- Novel 1,2,4-Oxadiazole Deriv

- Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA P

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. (n.d.).

Sources

- 1. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

A Technical Guide to Preliminary Studies with 5-Carboxy-2,1,3-benzoxadiazole: A Fluorescent Probe for Thiol Quantification

Introduction: Unveiling the Potential of a Compact Fluorophore

In the dynamic landscape of drug discovery and biomedical research, the precise quantification of biological thiols, such as cysteine (Cys) and glutathione (GSH), is of paramount importance. These molecules play critical roles in cellular redox homeostasis, and their dysregulation is implicated in a multitude of pathological conditions. Fluorescent probes have emerged as indispensable tools for such analyses, offering high sensitivity and spatiotemporal resolution. This guide focuses on a promising, yet not widely commercialized, fluorogenic reagent: 5-Carboxy-2,1,3-benzoxadiazole , a derivative of the benzofurazan family. While the user's initial query included the term "1-ium-1-olate," the common and accurate chemical nomenclature for this scaffold is 2,1,3-benzoxadiazole. The carboxylated form is specifically 2,1,3-benzoxadiazole-5-carboxylic acid [1][2].

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in leveraging this probe for preliminary studies. We will delve into its synthesis, mechanism of action as a thiol-reactive probe, and provide a detailed, field-proven protocol for its application in quantifying thiols. The inherent value of this molecule lies in its compact size and the fluorogenic nature of its reaction with thiols, transitioning from a non-fluorescent state to a highly fluorescent one upon reaction, thereby minimizing background signal and enhancing sensitivity[3].

Core Principles: Chemical Properties and Synthesis

The foundational 2,1,3-benzoxadiazole (also known as benzofurazan) core is a heterocyclic aromatic compound. The addition of a carboxyl group at the 5-position enhances its utility by providing a handle for conjugation to other molecules or for improving aqueous solubility, depending on the pH.

Key Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₃ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| Appearance | Typically a yellow solid | [4] |

| Melting Point | 157-160 °C | [2] |

| Solubility | Soluble in organic solvents and aqueous solutions at appropriate pH |

Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic Acid:

A robust synthesis of the target compound can be achieved from commercially available starting materials. The following protocol is a scientifically sound pathway derived from established chemical principles for the synthesis of related compounds.

Step 1: Nitration of 4-Acetamidobenzoic Acid

The synthesis begins with the nitration of 4-acetamidobenzoic acid. This is a standard electrophilic aromatic substitution reaction.

Protocol:

-

To a solution of 4-acetamidobenzoic acid in concentrated sulfuric acid, add potassium nitrate portion-wise while maintaining a low temperature (e.g., below 10°C) in an ice bath.

-

Stir the reaction mixture at a low temperature for a couple of hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration.

Step 2: Hydrolysis of the Acetamido Group

The acetyl protecting group is then removed by acid hydrolysis to yield 4-amino-3-nitrobenzoic acid[5].

Protocol:

-

Reflux the crude product from Step 1 in an aqueous solution of hydrochloric acid for a few hours.

-

Cool the reaction mixture to allow the product to crystallize.

-

Filter the mixture, wash the solid with water, and dry to obtain 4-amino-3-nitrobenzoic acid[5].

Step 3: Reductive Cyclization to form the Benzoxadiazole Ring

Hypothesized Protocol (based on similar transformations):

-

Dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent.

-

Add a reducing agent, such as sodium hypochlorite in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a basic medium, which is a common method for forming the benzoxadiazole N-oxide intermediate[4][6].

-

The resulting N-oxide can then be reduced to the final 2,1,3-benzoxadiazole using a phosphine reagent like triphenylphosphine (PPh₃) in a solvent like toluene under reflux[4][6].

-

After the reaction is complete, cool the mixture, and purify the product by filtration and recrystallization or column chromatography.

Mechanism of Action: Fluorogenic Thiol Detection

The utility of 5-Carboxy-2,1,3-benzoxadiazole as a thiol probe stems from its ability to undergo a nucleophilic aromatic substitution reaction. The benzoxadiazole ring is electron-deficient, making it susceptible to attack by strong nucleophiles like thiols (R-SH). In its native state, the compound is weakly fluorescent. Upon reaction with a thiol, a highly fluorescent thioether adduct is formed. This "turn-on" fluorescence response is highly desirable as it minimizes background noise and improves the signal-to-noise ratio.

The reaction is specific for thiols over other biological nucleophiles like amines and alcohols under physiological conditions, making it a valuable tool for selective thiol detection in complex biological samples.

Caption: Reaction mechanism of 5-Carboxy-2,1,3-benzoxadiazole with a thiol.

Experimental Protocol: Quantification of Thiols in Solution

This section provides a detailed, step-by-step protocol for the quantification of thiols using 5-Carboxy-2,1,3-benzoxadiazole. This protocol is adapted from established methods for similar benzofurazan-based probes.

Materials:

-

5-Carboxy-2,1,3-benzoxadiazole (synthesized as described above or obtained from a commercial source)

-

Thiol standard (e.g., L-cysteine or reduced Glutathione)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate (black, clear bottom for fluorescence measurements)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Stock Solutions:

-

Probe Stock Solution (10 mM): Dissolve an appropriate amount of 5-Carboxy-2,1,3-benzoxadiazole in DMSO. Store protected from light at -20°C.

-

Thiol Standard Stock Solution (10 mM): Dissolve L-cysteine or glutathione in Assay Buffer. Prepare fresh daily.

-

-

Preparation of Working Solutions:

-

Probe Working Solution (100 µM): Dilute the Probe Stock Solution 1:100 in Assay Buffer.

-

Thiol Standard Curve: Prepare a series of dilutions of the Thiol Standard Stock Solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add 50 µL of the Thiol Standard dilutions or your unknown sample.

-

Add 50 µL of the Probe Working Solution to each well.

-

Mix gently by pipetting or on a plate shaker for 1 minute.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence intensity on a microplate reader. The excitation and emission wavelengths for benzofurazan-thiol adducts are typically around 470 nm and 530 nm, respectively[3]. It is recommended to determine the optimal excitation and emission maxima for the specific adduct being measured.

-

-

Data Analysis:

-

Subtract the fluorescence intensity of the blank (0 µM thiol) from all readings.

-

Plot the fluorescence intensity versus the concentration of the thiol standards to generate a standard curve.

-

Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.

-

Caption: Workflow for thiol quantification using 5-Carboxy-2,1,3-benzoxadiazole.

Data Presentation: Expected Performance and Spectroscopic Properties

The reaction of 5-Carboxy-2,1,3-benzoxadiazole with thiols is expected to yield a significant increase in fluorescence intensity. While specific quantitative data for the 5-carboxy derivative is not abundant in the literature, data from closely related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives can provide a strong indication of expected performance. NBD-based probes have shown over a 100-fold increase in fluorescence upon reaction with thiols[3].

Spectroscopic and Performance Data (for related Benzofurazan-Thiol Adducts):

| Parameter | Typical Value | Reference |

| Excitation Maximum (λex) | ~470 nm | [3] |

| Emission Maximum (λem) | ~530 nm | [3] |

| Fluorescence Quantum Yield (ΦF) | Can be significant (e.g., ~0.4 for some thiol adducts) | [7] |

| Fold-Increase in Fluorescence | >100-fold | [3] |

Note: The exact spectroscopic properties and quantum yield will depend on the specific thiol adduct and the solvent environment. It is crucial to experimentally determine these parameters for the specific application.

Conclusion and Future Directions

5-Carboxy-2,1,3-benzoxadiazole is a promising fluorogenic probe for the sensitive and selective detection of biological thiols. Its straightforward synthesis, clear mechanism of action, and the significant "turn-on" fluorescence response make it a valuable tool for preliminary studies in academic and industrial research. The provided protocol offers a solid foundation for its application in quantifying thiols in various samples.

Future studies could focus on the synthesis of activated esters (e.g., NHS ester) of the carboxylic acid to facilitate covalent labeling of proteins and other biomolecules. Furthermore, exploring the application of this probe in live-cell imaging could provide valuable insights into the dynamics of cellular thiol pools. As with any preliminary study, thorough validation and characterization of the probe's performance in the specific experimental system are essential for generating reliable and reproducible data.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

Amerigo Scientific. 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). [Link]

- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

Yang, Y. (2012). Benzofurazan Sulfides as Fluorogenic Reagents for Thiol Quantification. Open PRAIRIE: Open Public Research Access Institutional Repository & Information Exchange. [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]

-

ResearchGate. Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. [Link]

-

ResearchGate. New NBD-based fluorescent probes for biological thiols. [Link]

-

Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

- Google Patents. Preparation of 4-acetamido-3-nitrobenzoic acid.

-

National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. [Link]

-

ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]

-

National Institutes of Health. Spectroscopic analysis of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin. [Link]

-

National Institutes of Health. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model. [Link]

-

Ningbo Innopharmchem Co., Ltd. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. [Link]

- Google Patents. Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

-

PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. [Link]

Sources

- 1. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs; captopril as a model - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Chemist's Guide to 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate: A Computational Whitepaper

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of direct experimental data for this specific molecule, this paper outlines a robust computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The protocols detailed herein are designed to predict the structural, electronic, and spectroscopic properties of the target molecule with a high degree of confidence, leveraging established best practices from studies on analogous benzofurazan and benzoxadiazole N-oxide systems. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this and similar molecules, thereby accelerating research and development efforts.

Introduction: The Scientific Imperative for Theoretical Characterization

5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate belongs to the benzofurazan N-oxide family, a class of compounds known for their diverse biological activities and unique photophysical properties.[1] The introduction of a carboxyl group at the 5-position and the presence of the N-oxide moiety create a molecule with a distinct electronic profile, suggesting potential applications as a therapeutic agent or a functional material.[1] The zwitterionic nature of the N-oxide bond, coupled with the electron-withdrawing carboxyl group, is expected to significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signature.

In the absence of extensive empirical data, theoretical calculations serve as a powerful and indispensable tool for elucidating the fundamental properties of such novel compounds. By employing state-of-the-art computational methods, we can construct a detailed in-silico model of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, providing predictive insights that can guide future experimental work and application-driven design. This guide will walk through the essential theoretical calculations required to build a comprehensive understanding of the target molecule.

Foundational Theory: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a remarkable balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a system can be determined from its electron density, a more manageable quantity than the multi-electron wavefunction. For molecules like 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate, DFT is exceptionally well-suited for determining a wide range of properties.

The Language of DFT: Functionals and Basis Sets

The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, have consistently demonstrated high accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for systems of this nature.[2][3] For enhanced accuracy, especially in predicting thermochemistry and reaction barriers, the M06-2X functional can also be considered.[4]

-

Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A good starting point for molecules of this size is the 6-31G(d,p) basis set, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately. For more demanding calculations, such as the prediction of spectroscopic properties, a larger basis set like 6-311++G(d,p) , which includes diffuse functions (++) to better describe weakly bound electrons, is recommended.[5]

The Computational Workflow: A Step-by-Step Guide

The theoretical characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate can be systematically approached through a series of interconnected computational steps.

Caption: Computational workflow for the theoretical characterization.

Step 1: Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Construct the initial 3D structure: Use a molecule builder to draw the 2D structure of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate and generate an initial 3D conformation.

-

Perform a geometry optimization: Employ DFT with the B3LYP functional and the 6-31G(d,p) basis set. This calculation will iteratively adjust the positions of the atoms to find the minimum energy conformation.

-

Incorporate solvent effects: Given that this molecule is likely to be studied in solution, it is essential to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[4] The choice of solvent (e.g., water, DMSO) should be guided by the intended experimental conditions.

Step 2: Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed.

Protocol:

-

Run a frequency calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Verify the minimum energy structure: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Obtain thermodynamic properties: The frequency calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Predicting Key Molecular Properties

With a validated optimized structure, a wealth of molecular properties can be predicted.

Electronic Properties

Understanding the electronic structure is fundamental to predicting the molecule's reactivity and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution and bonding interactions within the molecule. It is particularly useful for characterizing the zwitterionic N-O bond and the electronic influence of the carboxyl group.

-

Molecular Electrostatic Potential (MESP): The MESP map visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Spectroscopic Properties

Theoretical spectroscopy is a powerful tool for predicting and interpreting experimental spectra.

-

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities calculated during the frequency analysis can be used to generate a theoretical IR spectrum. This can be compared with experimental data to confirm the structure of the synthesized molecule.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.

Protocol:

-

Perform a TD-DFT calculation: Using the optimized geometry, perform a TD-DFT calculation with the B3LYP functional and a larger basis set, such as 6-311++G(d,p), to accurately describe the excited states. The PCM solvent model should also be included.

-

Analyze the electronic transitions: The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption). This allows for the prediction of the λmax and the interpretation of the nature of the electronic transitions (e.g., π → π, n → π).[3]

-

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with potential experimental data.

Table 1: Predicted Key Molecular Properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate

| Property | Predicted Value | Method |

| Dipole Moment (Debye) | Calculated Value | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | Calculated Value | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | Calculated Value | B3LYP/6-311++G(d,p) |

| λmax (nm) | Calculated Value | TD-DFT/B3LYP/6-311++G(d,p) |

| Main IR Frequencies (cm-1) | Calculated Values | B3LYP/6-31G(d,p) |

Note: The values in this table are placeholders and would be populated with the actual results from the calculations.

Caption: Interpreting the Molecular Electrostatic Potential map.

Validation and Future Directions

The theoretical predictions presented in this guide provide a robust hypothesis for the properties of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. The ultimate validation of these predictions will come from experimental studies. Key experiments for validation would include:

-

X-ray Crystallography: To determine the precise bond lengths and angles of the molecule in the solid state.

-

NMR Spectroscopy: To confirm the chemical structure and connectivity.

-

FT-IR and UV-Vis Spectroscopy: To compare the experimental spectra with the theoretically predicted spectra.

Discrepancies between the theoretical and experimental data can provide valuable insights into the limitations of the computational model and can guide further refinement of the theoretical approach.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical characterization of 5-Carboxy-2,1,3-benzoxadiazol-1-ium-1-olate. By following the detailed protocols for DFT and TD-DFT calculations, researchers can obtain reliable predictions of the molecule's structural, electronic, and spectroscopic properties. This in-silico investigation serves as a critical first step in understanding the potential of this and similar molecules in various scientific and technological applications, paving the way for more targeted and efficient experimental research.

References

-

Raissi, H., et al. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Density Functional Theory - Recent Advances, New Perspectives and Applications. [Link]

-

Raissi, H., et al. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. IntechOpen. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 638. [Link]

-

Paton, R. S., & Goodman, J. M. (2011). Furazan N-oxides: a convenient source of both nitrile oxides and isocyanates. Tetrahedron Letters, 52(2), 226-228. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]

-

Simpson, J., et al. (2017). Crystal structure of 5-[2-(9 H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3 H)-Thione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1066–1069. [Link]

-

Kopcho, J. J., et al. (2022). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 7(4), 3844–3853. [Link]

-

Larionov, O. V. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Topics in Medicinal Chemistry, 16(23), 2549–2562. [Link]

-

Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Retrieved from [Link]

-

El-Zaria, M. E. (2022). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research, 3(2), 1-4. [Link]

-

Asiri, A. M., et al. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Journal of Molecular Structure, 1098, 359-367. [Link]

-